6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine
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Overview
Description
6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a purine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2,3-Dimethylphenyl Group: The protected piperazine is then reacted with 2,3-dimethylphenyl derivatives under basic conditions to introduce the 2,3-dimethylphenyl group.
Formation of the Purine Ring: The purine ring is synthesized separately and then coupled with the substituted piperazine through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or purine rings can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is used in the development of drugs targeting specific receptors or enzymes.
Biology: The compound is utilized in biochemical assays to study its effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide: This compound shares a similar piperazine structure but differs in its functional groups.
N-(3,4-Dimethylphenyl)-6-[4-(3-methoxyphenyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine: Another compound with a piperazine ring, but with different substituents.
Uniqueness
6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine is unique due to its specific combination of a piperazine ring with a 2,3-dimethylphenyl group and a purine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-13-5-4-6-15(14(13)2)23-7-9-24(10-8-23)18-16-17(19-11-20-18)22(3)12-21-16/h4-6,11-12H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXUVNMOLZMJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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